An In-depth Technical Guide to Methyl 3-hydrazinylbenzoate Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to Methyl 3-hydrazinylbenzoate Hydrochloride for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Methyl 3-hydrazinylbenzoate hydrochloride (CAS No: 69957-36-4), a versatile building block for organic synthesis, particularly in the realm of pharmaceutical development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity of this aryl hydrazine derivative.
Core Chemical Identity and Physicochemical Properties
Methyl 3-hydrazinylbenzoate hydrochloride is a substituted aromatic hydrazine, presenting as a salt to enhance its stability and handling characteristics. The presence of the hydrazinyl moiety, the methyl ester, and their meta-substitution pattern on the benzene ring imparts a distinct reactivity profile, making it a valuable precursor for various heterocyclic scaffolds.
Structural and Molecular Information
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IUPAC Name: methyl 3-hydrazinylbenzoate;hydrochloride
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Synonyms: 3-Hydrazinobenzoic acid methyl ester hydrochloride, Methyl 3-hydrazinobenzoate HCl
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CAS Number: 69957-36-4[1]
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Molecular Formula: C₈H₁₁ClN₂O₂[1]
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Molecular Weight: 202.64 g/mol [2]
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Chemical Structure: (A graphical representation of the chemical structure would be placed here)
Physicochemical Data
| Property | Value/Description | Source/Rationale |
| Appearance | Off-white to yellow solid. | Based on supplier information for the analogous "3-Hydrazino-benzoic acid methyl ester HCl salt".[3] |
| Melting Point | Expected to be in the range of 200-220 °C. | Inferred from the melting point of the isomeric Methyl 4-hydrazinobenzoate hydrochloride (205-207 °C).[2] |
| Solubility | Soluble in water; sparingly soluble in polar protic solvents like methanol. | The hydrochloride salt form enhances aqueous solubility. Aromatic hydrazines are generally less soluble in nonpolar organic solvents.[2] |
| pKa | Estimated to be around 4-5 for the hydrazinium ion. | Based on the typical pKa values of aryl hydrazinium ions. |
| Stability & Storage | Stable under recommended storage conditions (2-8°C, under inert atmosphere). Light-sensitive. | Supplier recommendations and general stability of hydrazine salts.[4] |
Synthesis and Mechanistic Considerations
The synthesis of Methyl 3-hydrazinylbenzoate hydrochloride typically proceeds from the readily available precursor, methyl 3-aminobenzoate. The most common and industrially scalable method involves a two-step sequence: diazotization of the aromatic amine followed by reduction of the resulting diazonium salt.
Recommended Synthetic Protocol
This protocol is based on well-established procedures for the synthesis of aryl hydrazines from anilines.[5]
Step 1: Diazotization of Methyl 3-aminobenzoate
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In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend methyl 3-aminobenzoate (1 equivalent) in a 3 M solution of hydrochloric acid in water.
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the cooled suspension of methyl 3-aminobenzoate, ensuring the temperature is maintained below 5 °C. The addition should be slow enough to control any exotherm and gas evolution.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a pale yellow.
Step 2: Reduction of the Diazonium Salt to Methyl 3-hydrazinylbenzoate Hydrochloride
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In a separate large reaction vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated hydrochloric acid.
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Cool this reducing solution to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution. The addition should be done portion-wise or via a dropping funnel, maintaining the temperature below 10 °C. A precipitate will likely form during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with a small amount of cold water, followed by a cold organic solvent such as ethanol or diethyl ether to remove any unreacted starting material and byproducts.
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Dry the resulting solid under vacuum to yield Methyl 3-hydrazinylbenzoate hydrochloride.
Causality Behind Experimental Choices
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Low Temperature: The diazotization reaction is performed at low temperatures to prevent the highly unstable diazonium salt from decomposing, which can lead to the formation of phenols and other byproducts.
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Acidic Conditions: A strong acid, typically hydrochloric acid, is essential for the formation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt.
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Stannous Chloride as Reducing Agent: Stannous chloride is a common and effective reducing agent for diazonium salts to form hydrazines. The reaction proceeds in a strongly acidic medium to keep the tin species in solution and to protonate the intermediate species.
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Purification: The hydrochloride salt of the product often precipitates from the acidic reaction mixture, providing a convenient method of initial purification. Further washing with organic solvents helps to remove non-polar impurities.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Methyl 3-hydrazinylbenzoate hydrochloride.
Spectral Characterization
Definitive spectral data for Methyl 3-hydrazinylbenzoate hydrochloride should be acquired by the end-user. The following provides an interpretation based on available data for the target compound and closely related analogs.
¹H NMR Spectroscopy
A ¹H NMR spectrum for Methyl 3-hydrazinylbenzoate hydrochloride is available and shows characteristic signals for the aromatic protons, the methyl ester protons, and the hydrazinyl protons. The exact chemical shifts will be dependent on the solvent used.
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Aromatic Protons (Ar-H): Expect a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.
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Methyl Protons (-OCH₃): A singlet integrating to three protons will be present, typically in the range of δ 3.8-4.0 ppm.
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Hydrazinyl Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
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Carbonyl Carbon (C=O): Approximately 165-170 ppm.
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Aromatic Carbons (Ar-C): Six signals in the range of 110-150 ppm. The carbon attached to the hydrazinyl group (C3) will be significantly influenced by its electron-donating nature.
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Methyl Carbon (-OCH₃): Around 52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present.
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N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazinyl group.
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C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
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C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretching: Bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak for the free base (C₈H₁₀N₂O₂) would be observed at m/z 166.1. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the N-N bond.
Reactivity and Applications in Drug Development
The synthetic utility of Methyl 3-hydrazinylbenzoate hydrochloride stems from the nucleophilic nature of the hydrazine moiety, which can participate in a variety of condensation and cyclization reactions to form stable heterocyclic systems. These heterocyclic cores are prevalent in a vast number of marketed drugs and clinical candidates.
Key Synthetic Transformations
The hydrazinyl group is a versatile functional handle for the construction of nitrogen-containing heterocycles. Two of the most important reactions for drug discovery are the Fischer indole synthesis and the Knorr pyrazole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole ring system, a privileged scaffold in medicinal chemistry. The reaction involves the acid-catalyzed cyclization of an aryl hydrazine with an aldehyde or a ketone.[6]
General Protocol for Fischer Indole Synthesis:
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In a round-bottom flask, dissolve Methyl 3-hydrazinylbenzoate hydrochloride (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).
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Add a catalyst, which can be a Brønsted acid (e.g., polyphosphoric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride). The choice of catalyst and solvent may require optimization for specific substrates.
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Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Fischer Indole Synthesis:
Caption: Key steps in the Fischer indole synthesis.
Pyrazole Synthesis
Pyrazoles are another important class of heterocycles with a wide range of biological activities. They can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.
General Protocol for Pyrazole Synthesis:
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In a reaction vessel, dissolve the 1,3-dicarbonyl compound (e.g., a β-ketoester or a β-diketone) (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
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Add Methyl 3-hydrazinylbenzoate hydrochloride (1 equivalent) to the solution.
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Heat the reaction mixture to reflux. The reaction is often catalyzed by the acidic nature of the hydrazine hydrochloride salt or by the addition of a small amount of a stronger acid.
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Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
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Cool the reaction mixture. The pyrazole product may precipitate upon cooling.
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If a precipitate forms, collect it by filtration. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Safety, Handling, and Storage
As a substituted hydrazine derivative, Methyl 3-hydrazinylbenzoate hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] It is also noted to be light-sensitive.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Methyl 3-hydrazinylbenzoate hydrochloride is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds of interest to the pharmaceutical industry. Its ability to readily undergo cyclization reactions, such as the Fischer indole and Knorr pyrazole syntheses, makes it a key starting material for accessing privileged medicinal chemistry scaffolds. While comprehensive physicochemical data is not fully available, the information provided in this guide, based on analogous compounds and established chemical principles, offers a solid foundation for its use in research and development. Proper handling and storage are essential to maintain its integrity and ensure safe laboratory practice.
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